3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperidine ring and substituted with a 3,4-dimethoxyphenyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like hydrochloric acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for further substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens, amines, or thiols .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) or as a modulator of receptor activity. The compound’s effects are mediated through the binding to active sites or allosteric sites on the target proteins, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and other enzymes.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the piperidine ring and the 3,4-dimethoxyphenyl group enhances its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-12-19(24-10-6-5-7-11-24)25-21(22-14)20(15(2)23-25)16-8-9-17(26-3)18(13-16)27-4/h8-9,12-13H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODLFMDQBFYQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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